2-Aminoacetophenone

Description

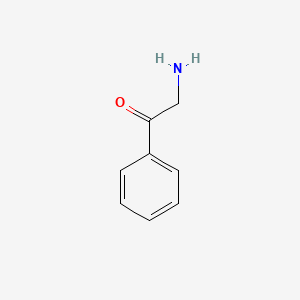

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQOJEGTZCTHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5468-37-1 (mono-hydrochloride) | |

| Record name | Phenacylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80210206 | |

| Record name | Phenacylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

613-89-8 | |

| Record name | 2-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M571C83H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 °C | |

| Record name | 2-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Aminoacetophenone

Introduction

2-Aminoacetophenone, also known as ortho-aminoacetophenone, is a versatile bifunctional molecule that serves as a cornerstone in modern organic synthesis and drug discovery. Its unique structure, featuring a nucleophilic amino group and an electrophilic acetyl group positioned ortho to each other on a benzene ring, imparts a distinct reactivity profile that is highly valued by researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the core chemical and physical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its role as a key building block for pharmacologically relevant heterocyclic scaffolds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in research and development. These properties dictate its handling, storage, and behavior in chemical reactions.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 551-93-9 | [1][2][3] |

| Molecular Formula | C₈H₉NO | [3][4] |

| Molecular Weight | 135.16 g/mol | [4][5] |

| Appearance | Yellow to yellow-brown liquid or crystalline solid (temperature dependent) | [1][6] |

| Odor | Grape-like, sweet | [1][2][3] |

| Melting Point | 20-22 °C | [1][6] |

| Boiling Point | 85-90 °C at 0.5 mmHg; 250-252 °C at 760 mmHg (with some decomposition) | [1][2][5][6][7] |

| Density | ~1.112 g/mL at 25 °C | [1][5][6] |

| Refractive Index (n20/D) | 1.614 - 1.617 | [1][3][5] |

| Solubility | Soluble in alcohol, ether, dichloromethane (sparingly), DMSO, and methanol (slightly); practically insoluble in water. | [1][6][7][8] |

| pKa (Predicted) | 2.31 ± 0.10 | [1] |

| Storage | Store at 2-8°C, protected from light. It is recommended to keep it under an inert gas to prevent oxidation. | [1][6] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Key signals include a singlet for the methyl protons, a broad singlet for the amine protons, and a series of multiplets in the aromatic region corresponding to the four protons on the benzene ring.[7][9][10]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Characteristic peaks include the carbonyl carbon at the downfield region, carbons attached to the amino group, other aromatic carbons, and the methyl carbon at the upfield region.[7][8][11]

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.[7][12][13]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3465, 3350 | Strong, Sharp | N-H stretching (primary amine) |

| 1650 | Strong | C=O stretching (aryl ketone) |

| 1615, 1580, 1450 | Medium to Strong | C=C stretching (aromatic ring) |

| 1280 | Strong | C-N stretching |

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 135. The fragmentation pattern is influenced by the presence of the acetyl and amino groups, with common losses of CH₃• (m/z 120) and CO (m/z 107).[7][14][15]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Reduction of 2'-Nitroacetophenone

A widely used and generally high-yielding method involves the reduction of the nitro group of 2'-nitroacetophenone.

This is a classic and effective method for the reduction of aromatic nitro compounds.[2]

-

In a round-bottom flask, dissolve 2'-nitroacetophenone (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid (HCl) to the mixture with stirring. The reaction is exothermic and may require cooling in an ice bath.

-

After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize it with a solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to obtain 2'-aminoacetophenone.

Synthesis from Isatoic Anhydride

The reaction of isatoic anhydride with an organometallic reagent like methyl lithium provides a high-yielding and clean route to this compound.[2][15]

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), place a solution of methyl lithium in an anhydrous solvent (e.g., THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, dissolve isatoic anhydride in anhydrous THF.

-

Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow, dropwise addition of water at -78 °C.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization.

Chemical Reactivity and Key Reactions

The unique arrangement of the amino and acetyl groups in this compound governs its reactivity, making it a valuable precursor for a variety of heterocyclic systems.

The Friedländer Synthesis of Quinolines

The most prominent reaction of this compound is the Friedländer synthesis, a powerful method for constructing the quinoline scaffold. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2][16][17] The quinoline moiety is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[2][5][18]

The reaction can proceed through two primary pathways depending on the reaction conditions:

Caption: Mechanistic pathways of the Friedländer quinoline synthesis.

Other Important Reactions

Beyond the Friedländer synthesis, this compound participates in a range of other synthetically useful transformations.

-

Electrophilic Aromatic Substitution: The powerful activating and ortho-, para-directing effect of the amino group dominates over the deactivating, meta-directing acetyl group. Thus, electrophilic substitution, such as halogenation and nitration, occurs primarily at the position para to the amino group (C5').[1]

-

Mannich Reaction: The acetyl group provides an enolizable proton, making this compound a suitable substrate for the Mannich reaction, leading to the formation of β-amino-carbonyl compounds (Mannich bases).[1]

-

Synthesis of Isatins: Through an electrochemical C-H/N-H coupling reaction, 2-aminoacetophenones can be converted to isatins, which are important precursors for various pharmaceuticals.[19]

-

Synthesis of Azaflavanones: this compound can be used in the synthesis of aza-analogues of flavanones, which are of interest for their biological activities.[20]

Applications in Drug Development and Research

The synthetic versatility of this compound makes it a valuable starting material in the pharmaceutical and agrochemical industries.

-

Quinolone Antibiotics: It is a key raw material for the synthesis of quinolone antibiotics, a major area of drug research.[15]

-

Anticancer and Antimalarial Agents: The quinoline scaffold, readily accessible from this compound, is central to the design of numerous anticancer and antimalarial drugs.[2][5][21]

-

Ubenimex (Bestatin): this compound hydrochloride is a crucial intermediate in the synthesis of Ubenimex, an aminopeptidase inhibitor used in the treatment of certain types of cancer.[6][22]

-

Respiratory Drugs and Anti-infectives: It is used in the development of respiratory drugs, such as leukotriene antagonists, and other anti-infective agents.[18]

-

Agrochemicals: It serves as a precursor for various plant protection agents and fungicides.[18]

-

Fine Chemicals: In the fine chemical industry, it is used in the synthesis of flavor compounds (imparting grape-like notes) and specialty dyes.[13][18]

Toxicology and Safety

This compound is classified as an irritant to the eyes, respiratory system, and skin.[7][20][23][24] The toxicological properties of this material have not been fully investigated, and it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[23] In case of contact with skin or eyes, rinse immediately with plenty of water.[23][24]

Conclusion

This compound is a molecule of significant industrial and academic importance. Its unique chemical architecture, characterized by the ortho-disposition of an amino and an acetyl group, provides a gateway to a vast array of complex and valuable molecules, particularly nitrogen-containing heterocycles. A comprehensive understanding of its chemical and physical properties, synthetic routes, and reactivity is essential for harnessing its full potential in the design and development of novel pharmaceuticals, agrochemicals, and fine chemicals. This guide serves as a foundational resource for researchers and professionals, enabling them to leverage the unique attributes of this versatile chemical building block in their scientific endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2'-Aminoacetophenone with Electrophiles.

- BenchChem. (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers.

- Qian, P., Su, J.-H., Wang, Y., Bi, M., Zha, Z., & Wang, Z. (2017). Electrocatalytic C–H/N–H Coupling of 2′-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6434–6440.

- Royalchem. (n.d.). This compound (CAS 551-93-9) | ≥98% Quinoline Precursor.

- BenchChem. (2025). 2'-Aminoacetophenone hydrochloride solubility in different solvents.

- oxfordlabchem.com. (n.d.). material safety data sheet - 2-amino acetophenone.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 2'-Aminoacetophenone and 4'.

- PubChem. (n.d.). 2'-Aminoacetophenone.

- BenchChem. (2025). A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers.

- Wikipedia. (2023, December 26). This compound.

- The Royal Society of Chemistry. (2013). Supplementary Information.

- Royalchem. (n.d.). This compound (CAS 551-93-9) | ≥98% Quinoline Precursor.

- Wired Chemist. (n.d.). This compound Carbon-13 Full Spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound Hydrochloride in Modern Pharmaceutical Synthesis.

- Suvchem Laboratory Chemicals. (n.d.). This compound (FOR SYNTHESIS).

- Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

- Kaur, A., Arora, R., Dhawan, V., & Bali, M. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol....

- Wired Chemist. (n.d.). This compound Proton Full Spectrum.

- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552.

- Fengchen. (n.d.). This compound Or O-Aminoacetophenone BP EP USP CAS 551-93-9.

- ResearchGate. (n.d.). Friedländer condensation of 2 -aminoacetophenone and 4-cholesten-3-one under various conditions.

- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.

- ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone.

- PubChem. (n.d.). 2'-Aminoacetophenone.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Scribd. (n.d.). Acetophenone 13C NMR Analysis.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound(551-93-9) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound Proton Full Spectrum [wiredchemist.com]

- 11. This compound [wiredchemist.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(551-93-9) IR Spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. royal-chem.com [royal-chem.com]

- 19. Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins [organic-chemistry.org]

- 20. scialert.net [scialert.net]

- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 22. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs | MDPI [mdpi.com]

- 23. This compound hydrochloride(5468-37-1) 1H NMR spectrum [chemicalbook.com]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Aminoacetophenone (CAS 551-93-9): A Cornerstone for Synthesis and Drug Discovery

Introduction: The Versatility of a Bifunctional Building Block

2-Aminoacetophenone, also known by synonyms such as 2-acetylaniline or o-aminoacetophenone, is a deceptively simple aromatic ketone that serves as a powerhouse in modern organic synthesis.[1] With the CAS Number 551-93-9, this compound is a bifunctional molecule, featuring a nucleophilic primary amine and an electrophilic ketone integrated into an activated benzene ring. This unique structural arrangement makes it an exceptionally valuable precursor for constructing a diverse array of complex molecules, particularly nitrogen-containing heterocycles.[2] Its significance is most pronounced in the pharmaceutical and fine chemical industries, where it acts as a critical starting material for active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[2][3] This guide offers an in-depth exploration of its properties, synthesis, core reactivity, and applications, providing researchers and drug development professionals with the technical insights required to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. It typically appears as a yellow to yellow-brown liquid or a low-melting crystalline solid, possessing a characteristic grape-like odor.[2][3][4] Its sensitivity to light and air necessitates proper storage to prevent oxidation and degradation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 551-93-9 | |

| Molecular Formula | C₈H₉NO | [2][3] |

| Molecular Weight | 135.16 g/mol | [3] |

| Appearance | Yellow oily liquid or crystalline solid | [1][2] |

| Melting Point | 20 - 22 °C | [1][2] |

| Boiling Point | 250 - 252 °C; 85-90 °C at 0.5 mmHg | [2][4] |

| Density | ~1.112 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.614 | [4] |

| Solubility | Soluble in alcohol, ether; slightly soluble in water | [1][2] |

| Storage | Store at 2-8°C, light-sensitive, keep under inert gas | [2][4] |

Structural Elucidation: A Spectroscopic Fingerprint

Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons typically appear as a complex multiplet in the range of 6.6-7.8 ppm. The amine (-NH₂) protons present as a broad singlet, the chemical shift of which is concentration-dependent, while the sharp singlet for the acetyl (-COCH₃) protons is found upfield around 2.6 ppm.

-

¹³C NMR: The carbon spectrum shows a signal for the carbonyl carbon around 200 ppm, the methyl carbon near 28 ppm, and a series of signals in the aromatic region (116-151 ppm) for the six benzene ring carbons.[5]

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[6] The most telling absorptions are the symmetric and asymmetric N-H stretching bands of the primary amine, appearing as a doublet in the 3300-3500 cm⁻¹ region. A strong, sharp absorption for the C=O stretch of the ketone is prominent around 1650-1670 cm⁻¹.[6]

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum shows a strong molecular ion [M]⁺ peak at m/z 135.[6] The most characteristic fragmentation is the loss of a methyl radical ([M-15]) to form the base peak at m/z 120, corresponding to the stable [H₂NC₆H₄CO]⁺ cation.[6]

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Typical Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~2.6 ppm (s, 3H) | -COCH₃ |

| ~4.0-6.0 ppm (br s, 2H) | -NH₂ | ||

| ~6.6-7.8 ppm (m, 4H) | Aromatic C-H | ||

| ¹³C NMR | Chemical Shift (δ) | ~28 ppm | -C H₃ |

| ~116-151 ppm | Aromatic Carbons | ||

| ~200 ppm | >C =O | ||

| IR | Wavenumber (cm⁻¹) | 3300-3500 cm⁻¹ (doublet) | N-H Stretch |

| ~1660 cm⁻¹ (strong) | C=O Stretch | ||

| MS (EI) | Mass-to-Charge (m/z) | 135 | [M]⁺ |

| 120 (Base Peak) | [M-CH₃]⁺ | ||

| 92 | [M-CH₃-CO]⁺ |

Protocol: Spectroscopic Data Acquisition

This protocol outlines the standard procedure for obtaining analytical data for this compound.

1. NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]

- ¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 1-second relaxation delay and 16 scans.[6]

- ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled spectrum with a 2-second relaxation delay and 1024 scans to achieve adequate signal-to-noise.[6]

2. IR Spectroscopy:

- Sample Preparation: As this compound is a liquid or low-melting solid, a thin capillary film can be prepared by placing a small drop between two NaCl or KBr salt plates.[6]

- Acquisition: Obtain the spectrum using an FTIR spectrometer, scanning from 4000 cm⁻¹ to 400 cm⁻¹.[6] A background spectrum of the clean plates should be recorded and subtracted.[6]

3. Mass Spectrometry:

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into a mass spectrometer equipped with an electron ionization (EI) source.[6]

- Acquisition: Use a standard 70 eV electron beam for ionization and scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.[6]

Synthesis of this compound

Several synthetic routes to this compound have been established, each with distinct advantages and challenges. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Common Synthetic Pathways:

-

Reduction of 2'-Nitroacetophenone: This is arguably the most common and reliable laboratory-scale method. The nitro group is readily reduced to an amine using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acetic acid.

-

From Isatoic Anhydride: This method involves the reaction of isatoic anhydride with an organometallic reagent like methyl lithium at low temperatures (-50°C or less).[4][7]

-

Friedel-Crafts Acylation of Aniline: While theoretically possible, direct acylation of aniline is problematic. The amino group is a Lewis base that complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards acylation.[8] This route is generally avoided in favor of more reliable methods.

-

Fries Rearrangement: This involves the rearrangement of N-acylanilides to form the corresponding amino ketone.[9]

Diagram 1: Common synthetic pathways to this compound.

Protocol: Synthesis via Reduction of 2'-Nitroacetophenone

This protocol details a robust and widely used method for preparing this compound.

Materials:

-

2'-Nitroacetophenone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-nitroacetophenone (1.0 eq).

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (approx. 3.5-4.0 eq) and concentrated hydrochloric acid. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Heating: After the initial exotherm subsides, heat the mixture to reflux (typically around 100-110 °C) and stir vigorously for 2-3 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a concentrated solution of NaOH until the solution is strongly basic (pH > 10). Tin salts will precipitate as tin hydroxide.

-

Extraction: Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the interplay between its functional groups, which allows it to participate in a wide range of transformations. The electron-donating amino group is a powerful ortho-, para-director that activates the aromatic ring, while the electron-withdrawing acetyl group is a meta-director. The activating effect of the amine dominates, directing electrophilic substitution primarily to the position para to the amine (C5').

Diagram 2: A map of the primary reactive sites on this compound.

Pillar Reaction: The Friedländer Quinoline Synthesis

The most significant reaction of this compound is the Friedländer synthesis, a condensation reaction with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone or an aldehyde) to form quinoline derivatives.[2] This reaction is a cornerstone of heterocyclic chemistry and is widely used to access the quinoline scaffold, which is prevalent in many pharmaceuticals.

Diagram 3: Simplified mechanism of the Friedländer quinoline synthesis.

Other Key Transformations

-

Formation of Hydrazones and Oximes: The carbonyl group readily reacts with hydrazine derivatives or hydroxylamine.[10][11] For example, reaction with hydroxylamine hydrochloride produces (E)-1-(2-aminophenyl)ethanone oxime, a precursor for indazole synthesis.[11]

-

Electrophilic Aromatic Substitution: Halogenation occurs selectively at the 5-position (para to the amine). Bromination with pyridinium tribromide yields 2'-amino-5'-bromoacetophenone. Nitration is more complex and requires careful condition control to avoid oxidation of the amino group.

-

Diversity-Oriented Synthesis (DOS): Amino acetophenones are valuable starting blocks for DOS, enabling the rapid creation of chemical libraries of natural product analogs like flavones, coumarins, and azocanes for drug screening.[12][13]

Applications in Drug Development and Beyond

The structural features of this compound make it a highly sought-after intermediate in several high-value industries.

Diagram 4: Key applications derived from this compound.

Pharmaceutical Synthesis:

-

Quinolone Antibiotics and Therapeutics: As a key precursor in the Friedländer synthesis, it is fundamental to the creation of quinoline-based drugs.[2][8] This includes certain anti-infectives and respiratory drugs like leukotriene antagonists.[2]

-

Ubenimex (Bestatin) Intermediate: The hydrochloride salt of this compound is a critical raw material for the synthesis of Ubenimex, an aminopeptidase inhibitor used in the treatment of specific cancers, such as acute myelocytic leukemia.[14]

-

Aza-Heterocycles: It is used to synthesize azaflavanones and other related heterocycles that are evaluated for a range of biological activities, including anti-inflammatory effects.[15]

-

Diversity-Oriented Synthesis: Its utility as a building block allows for the creation of diverse molecular libraries for high-throughput screening in drug discovery programs.[12]

Other Industrial Applications:

-

Agrochemicals: It serves as a precursor for various fungicides and other plant protection agents.[2]

-

Dyes and Pigments: The molecule is a starting point for the synthesis of azo dyes and other colorants.[3]

-

Flavors and Fragrances: Due to its grape-like aroma, it is used in the formulation of certain flavor compounds.[2][4]

Biological Relevance:

-

Tryptophan Metabolism: In biological systems, this compound is linked to the kynurenine pathway, a major route for tryptophan catabolism.[16][17][18]

-

Off-Flavor in Wine: It has been identified as the key compound responsible for the "atypical aging off-flavor" (UTA) in wine, which has a smell reminiscent of acacia blossoms, soap, or naphthalene.[19]

-

Pheromone: It acts as a pheromone produced by virgin honeybee queens, where it repels workers and helps terminate aggressive interactions.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety. It is classified as an irritant to the eyes, respiratory system, and skin.[20][21]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear suitable protective gloves, chemical safety goggles, and a lab coat.[20][22]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[20][21]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[20][23] Minimize dust generation if handling the solid form.[22]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[20][22]

-

Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.[20][22]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20][22]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[20][22]

Storage and Stability:

-

Conditions: Store in a tightly closed container in a cool (2-8°C is recommended), dry, and dark place.[2][24]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[21][23]

-

Stability: The compound is light-sensitive and can oxidize when exposed to air.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[25]

Conclusion

This compound (CAS 551-93-9) is a quintessential example of a versatile molecular building block. Its value is derived from the strategic placement of its amino and acetyl functional groups on an aromatic scaffold, enabling a rich and predictable reactivity. For drug development professionals and synthetic chemists, a thorough understanding of its properties, synthetic routes, and reaction mechanisms—particularly its central role in the Friedländer synthesis—is critical for innovation. From creating life-saving pharmaceuticals like Ubenimex to its broader applications in fine chemicals, this compound continues to be an indispensable tool in the molecular sciences.

References

- This compound (CAS 551-93-9) | ≥98% Quinoline Precursor. (n.d.). Royalchem.

- Synthesis of this compound 3-chlorophenylhydrazone. (n.d.). PrepChem.com.

- The Crucial Role of this compound Hydrochloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound FOR SYNTHESIS MSDS. (2016, April 20). Loba Chemie.

- Material Safety Data Sheet - this compound hydrochloride, 99%. (n.d.). Cole-Parmer.

- Understanding the Properties and Applications of this compound (CAS 551-93-9). (n.d.). Generic Website.

- This compound, 551-93-9. (n.d.). The Good Scents Company.

- 2'-Aminoacetophenone. (n.d.). PubChem.

- material safety data sheet - 2-amino acetophenone. (n.d.). oxfordlabchem.com.

- the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses Procedure.

- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021, November 5). MDPI.

- This compound. (n.d.). Wikipedia.

- Kaseda, H., Noguchi, T., & Kido, R. (1973). Biosynthetic routes to this compound and 2-amino-3-hydroxyacetophenone. Journal of Biochemistry, 74(1), 127-33.

- Exploring this compound Hydrochloride: Properties and Applications. (n.d.). Generic Website.

- Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021, November 5). PubMed.

- Tabone, J., Mamounas, N., & Robert, D. (1951). [Kynurenin, precursor of ortho-aminoacetophenone in the decomposition of tryptophan under the influence of diluted alkalies]. Bulletin de la Societe de chimie biologique, 33(10), 1560-3.

- Gill, N.S., Kaur, A., Arora, R., Dhawan, V., & Bali, M. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. ResearchGate.

- This compound (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals.

- This compound Or O-Aminoacetophenone BP EP USP CAS 551-93-9. (n.d.). Fengchen.

- Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. (2023, March 30). MDPI.

- Analysis of this compound in wine using a stable isotope dilution assay and multidimensional gas chromatography-mass spectrometry. (2025, August 5). ResearchGate.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. royal-chem.com [royal-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 551-93-9 [m.chemicalbook.com]

- 5. This compound(551-93-9) 13C NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. scialert.net [scialert.net]

- 16. Biosynthetic routes to this compound and 2-amino-3-hydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Kynurenin, precursor of ortho-aminoacetophenone in the decomposition of tryptophan under the influence of diluted alkalies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. lobachemie.com [lobachemie.com]

- 21. oxfordlabchem.com [oxfordlabchem.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. fishersci.com [fishersci.com]

- 24. file.medchemexpress.com [file.medchemexpress.com]

- 25. This compound, 551-93-9 [thegoodscentscompany.com]

An In-depth Spectroscopic Analysis of 2'-Aminoacetophenone

Introduction

2'-Aminoacetophenone (2-AAP) is a valuable building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry.[1] Its structural features, an aromatic ring substituted with both an amino group and an acetyl group, give rise to its unique chemical reactivity and make it a precursor for a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive analysis of the spectroscopic data for 2'-aminoacetophenone, offering researchers and drug development professionals a detailed reference for its structural characterization. The following sections will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and interpretive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2'-aminoacetophenone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2'-aminoacetophenone, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons.

Table 1: ¹H NMR Spectroscopic Data for 2'-Aminoacetophenone [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.71 | dd | 8.0, 1.6 | H-6' |

| 7.29 | ddd | 8.4, 7.2, 1.6 | H-4' |

| 6.70 | dd | 8.4, 0.8 | H-3' |

| 6.64 | td | 7.6, 1.2 | H-5' |

| 6.17 | br s | - | -NH₂ |

| 2.59 | s | - | -CH₃ |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. |

Interpretation of the ¹H NMR Spectrum:

The downfield signal at 7.71 ppm corresponds to the H-6' proton, which is deshielded by the anisotropic effect of the adjacent carbonyl group.[1] The signal for H-4' appears as a doublet of doublet of doublets at 7.29 ppm, indicating coupling to its neighboring protons. The upfield aromatic signals at 6.70 ppm and 6.64 ppm are assigned to H-3' and H-5', respectively; these protons are shielded by the electron-donating amino group.[1] A broad singlet at 6.17 ppm is characteristic of the two protons of the primary amine. The sharp singlet at 2.59 ppm integrates to three protons and is assigned to the methyl group of the acetyl moiety.[1]

Caption: Key ¹H NMR signal assignments for 2'-Aminoacetophenone.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2'-Aminoacetophenone [1]

| Chemical Shift (δ) ppm | Assignment |

| 200.7 | C=O |

| 151.1 | C-2' |

| 134.3 | C-4' |

| 131.5 | C-6' |

| 118.8 | C-1' |

| 116.9 | C-5' |

| 116.1 | C-3' |

| 28.2 | -CH₃ |

| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal at 200.7 ppm is characteristic of a carbonyl carbon.[1] The signal at 151.1 ppm is assigned to C-2', the carbon atom directly attached to the electron-donating amino group, which causes a significant downfield shift. The remaining aromatic carbons appear in the range of 116-135 ppm. The carbon attached to the acetyl group, C-1', is observed at 118.8 ppm. The methyl carbon of the acetyl group gives rise to the upfield signal at 28.2 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2'-Aminoacetophenone [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3465 | Strong | N-H Stretch (asymmetric) |

| 3340 | Strong | N-H Stretch (symmetric) |

| 1650 | Strong | C=O Stretch (conjugated) |

| 1615, 1580 | Medium-Strong | C=C Aromatic Stretch |

| 1285 | Medium | C-N Stretch |

| Sample preparation: Thin film. |

Interpretation of the IR Spectrum:

The two strong bands at 3465 cm⁻¹ and 3340 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine, respectively.[1] The strong absorption at 1650 cm⁻¹ is attributed to the C=O stretching of the conjugated ketone. The presence of conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone. The absorptions in the 1615-1580 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring. The C-N stretching vibration is observed around 1285 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data for 2'-Aminoacetophenone [1]

| m/z | Relative Abundance (%) | Assignment |

| 135 | 95 | [M]⁺ |

| 120 | 100 | [M-CH₃]⁺ |

| 92 | 55 | [M-CH₃-CO]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

| Ionization method: Electron Ionization (EI). |

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is observed at an m/z of 135, which corresponds to the molecular weight of 2'-aminoacetophenone.[2] The base peak, the most intense peak in the spectrum, is at m/z 120, resulting from the loss of a methyl radical ([M-CH₃]⁺).[1][2] Subsequent loss of a neutral carbon monoxide molecule from this fragment leads to the peak at m/z 92. The peak at m/z 65 is likely due to the formation of the cyclopentadienyl cation ([C₅H₅]⁺) after further fragmentation of the aromatic ring.[1]

Caption: Proposed mass fragmentation pathway for 2'-Aminoacetophenone.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of 2'-aminoacetophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Record the spectrum on a 400 MHz spectrometer. Standard parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

-

¹³C NMR Spectroscopy: Record the proton-decoupled spectrum on the same 400 MHz spectrometer operating at a frequency of 100 MHz for carbon. Use a spectral width of 240 ppm and a relaxation delay of 2.0 s.[1]

Infrared (IR) Spectroscopy[1]

-

Sample Preparation: Place a small drop of liquid 2'-aminoacetophenone between two sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates should be recorded and subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)[1]

-

Sample Introduction: Introduce a dilute solution of 2'-aminoacetophenone in a volatile solvent (e.g., methanol) into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Ionization and Analysis: Use an electron ionization (EI) source with a 70 eV electron beam. Analyze the resulting ions using a quadrupole mass analyzer.[1]

Caption: General workflow for spectroscopic analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 2'-aminoacetophenone. Each technique offers complementary information, from the carbon-hydrogen framework and functional groups to the molecular weight and fragmentation pattern. This guide serves as a detailed technical resource for scientists and researchers, facilitating the confident identification and utilization of this important chemical compound.

References

- BenchChem. (2025).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630). HMDB. [Link]

- PubChem. (n.d.). 2'-Aminoacetophenone.

- SpectraBase. (n.d.). 2-Aminoacetophenone. Wiley. [Link]

- Wired Chemist. (n.d.). This compound Proton Full Spectrum. Wired Chemist. [Link]

Sources

An In-depth Technical Guide to the Biological Activities of 2-Aminoacetophenone and Its Derivatives

Executive Summary

The 2-aminoacetophenone scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile precursor for a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We delve into the key mechanisms of action, supported by visual pathways, and present quantitative data to illustrate the structure-activity relationships that govern their efficacy. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, designed to be a self-validating resource for researchers, scientists, and drug development professionals. Our objective is to synthesize technical accuracy with practical insights, providing a foundational document to accelerate research and development in this promising area of medicinal chemistry.

Section 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

This compound is a bifunctional molecule featuring a reactive ketone group and a nucleophilic amino group in an ortho position on a benzene ring. This unique arrangement is not merely a chemical curiosity; it is the very feature that bestows upon it the status of a "privileged scaffold." This term is reserved for molecular frameworks that can provide ligands for more than one type of receptor or enzyme target, leading to a broad spectrum of biological activities. The proximity of the amino and acetyl groups facilitates a variety of cyclization and condensation reactions, making it an invaluable starting material for the synthesis of numerous biologically active heterocyclic compounds, including chalcones, azaflavanones, and quinolones.[1] The inherent reactivity of this scaffold allows for the systematic modification of its structure, enabling the fine-tuning of its pharmacological properties.

Section 2: Synthesis of Key Bioactive Derivatives: The Claisen-Schmidt Condensation

The most widely studied derivatives of this compound are chalcones (1,3-diaryl-2-propen-1-ones). These compounds are typically synthesized via the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an aromatic ketone (in this case, this compound) and an aromatic aldehyde.[2][3] The choice of aldehyde allows for the introduction of a wide variety of substituents, which is crucial for exploring the structure-activity relationship.

Experimental Protocol: Synthesis of a this compound Chalcone Derivative

This protocol describes a general procedure for the synthesis of a chalcone from this compound and a substituted benzaldehyde.

Causality Behind Experimental Choices:

-

Base Catalyst (NaOH or KOH): A strong base is required to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion. The concentration of the base can influence the reaction rate and yield.[4]

-

Solvent (Ethanol): Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst, facilitating a homogeneous reaction mixture.

-

Reaction Temperature: The reaction is typically initiated at a low temperature (ice bath) to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.

-

Acidification (HCl): After the reaction, the mixture is acidified to neutralize the base catalyst and precipitate the chalcone product, which is typically insoluble in the acidic aqueous medium.[5]

-

Recrystallization: This final purification step is essential to remove unreacted starting materials and by-products, yielding a pure crystalline chalcone.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Base Addition: To this solution, add an aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents) dropwise with constant stirring.[4]

-

Aldehyde Addition: Cool the mixture in an ice bath. Slowly add the desired substituted benzaldehyde (1 equivalent) dropwise while maintaining the low temperature and continuous stirring.

-

Reaction: Remove the flask from the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).[4]

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. A solid precipitate of the crude chalcone should form.[4]

-

Filtration and Washing: Filter the crude product using vacuum filtration and wash the solid with cold distilled water until the washings are neutral to litmus paper.[4]

-

Purification: Dry the crude product and then purify it by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline chalcone.[4]

Caption: General experimental workflow for chalcone synthesis.

Section 3: Anticancer Activity: Inducing Apoptosis in Malignant Cells

Derivatives of this compound, particularly chalcones, have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[6] Their primary mechanism of action often involves the induction of apoptosis (programmed cell death), a key target for anticancer therapies.

Mechanism of Action: The Apoptotic Cascade

The anticancer effects of many this compound derivatives are mediated through the intrinsic pathway of apoptosis. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).

-

Induction of Oxidative Stress: The compound induces the generation of ROS, leading to a state of oxidative stress within the cancer cell.[7]

-

Mitochondrial Dysfunction: The excess ROS disrupts the mitochondrial membrane potential, a critical event that leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[7]

-

Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which in turn activates caspase-9. Caspase-9 is an initiator caspase that then activates executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Caption: Workflow for the MTT cytotoxicity assay.

Section 4: Antimicrobial Activity: Combating Pathogenic Microbes

Various derivatives of this compound, especially chalcones and semicarbazones, have demonstrated significant activity against a range of pathogenic bacteria and fungi. [8][9][10]

Structure-Activity Relationship (SAR) Insights: Antimicrobial Activity

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

-

Electron-withdrawing groups , such as nitro groups (NO₂), particularly at the para-position, tend to enhance antibacterial activity. [11]* Halogens (e.g., chlorine, bromine) on the chalcone scaffold have also been shown to increase antimicrobial susceptibility. [8]* For some 2-aminochalcones, substitutions on ring B were found to be more selective for the bacterial membrane. [6]

Quantitative Efficacy Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Type | Substituents | Microorganism | MIC (µg/mL) | Reference |

| Amino Chalcone | - | Staphylococcus aureus | 5 | [6] |

| Amino Chalcone | - | Enterococcus faecium | 5 | [6] |

| 4-Nitroacetophenone | 4-NO₂ | Staphylococcus aureus | 31.25 | [11] |

| 2-Hydroxyacetophenone | 2-OH | Staphylococcus aureus | 62.5 | [11] |

| Halogenated Chalcone | Halogenated | Staphylococcus aureus | 62.5 | [8] |

| Halogenated Chalcone | Halogenated | Candida albicans | 62.5 | [8] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for screening the antimicrobial activity of chemical compounds. [1][12][13][14][15] Causality Behind Experimental Choices:

-

Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a McFarland standard to ensure a uniform and reproducible number of bacteria are seeded on each plate. [12]* Well Creation: A well is created in the agar to act as a reservoir for the test compound. The diameter of the well should be standardized.

-

Diffusion and Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism. During this time, the test compound diffuses from the well into the agar, creating a concentration gradient.

-

Zone of Inhibition: If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound. [15] Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate. [12]4. Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip. [1]5. Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Also, include a negative control (solvent alone) and a positive control (a standard antibiotic). [13]6. Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours. [14]7. Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow for the agar well diffusion method.

Section 5: Anti-inflammatory Activity: Modulating Inflammatory Pathways

Derivatives of this compound have also been investigated for their potential to mitigate inflammation. This activity is often evaluated in vivo using models of induced inflammation.

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of these compounds is believed to be the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

-

Inflammatory Stimulus: In response to inflammatory stimuli (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated.

-

IκB Degradation: IKK phosphorylates the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2).

-

Inhibition by 2-AA Derivatives: this compound derivatives may exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights: Anti-inflammatory Activity

For benzylideneacetophenone derivatives, the presence of electron-donating groups such as methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups at the para-position of both aromatic rings appears to enhance anti-inflammatory activity. [2]This suggests that the electronic properties of the substituents play a significant role in the molecule's ability to interact with its biological targets in the inflammatory cascade. Lipophilicity has also been shown to correlate with anti-inflammatory activity in some thiophene derivatives. [16]

Quantitative Efficacy Data: Anti-inflammatory Activity

The anti-inflammatory effect is often measured as the percentage of inhibition of edema in animal models.

| Derivative Type | Substituents | % Inhibition of Edema | Reference |

| Benzylideneacetophenone | 4-amino, 4'-ethoxy | 75.8% | [2] |

| Benzylideneacetophenone | 4-amino, 4'-methoxy | 74.2% | [2] |

| Benzylideneacetophenone | 4-methoxy | 70.1% | [2] |

| Naproxen Thiourea | m-anisidine | 54.01% | [17][18] |

| Naproxen Thiourea | N-methyl tryptophan methyl ester | 54.12% | [17] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds. [19][20][21][22][23] Causality Behind Experimental Choices:

-

Carrageenan: This sulfated polysaccharide is used as a phlogistic agent to induce a reproducible inflammatory edema. [22]* Animal Model: Rats are commonly used as their inflammatory response is well-characterized.

-

Plethysmometer: This instrument is used to accurately measure the volume of the paw, providing a quantitative measure of the edema. [20]* Time Course: Paw volume is measured at different time points after carrageenan injection to assess the time-dependent effect of the test compound. The peak edema is typically observed around 3-4 hours. [23]* Reference Drug: A standard nonsteroidal anti-inflammatory drug (NSAID) like indomethacin or naproxen is used as a positive control to validate the assay. [20][23] Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound (at various doses) and the standard drug (e.g., indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection. [20][22]The control group receives the vehicle.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat. [20][21]6. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [20]7. Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Section 6: Neuroprotective Potential: Shielding Neurons from Damage

Emerging research has highlighted the neuroprotective effects of acetophenone derivatives, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action: Modulation of Apoptotic and Survival Pathways

The neuroprotective effects of some acetophenone derivatives are attributed to their ability to modulate signaling pathways involved in apoptosis and cell survival.

-

Attenuation of Pro-Apoptotic Proteins: Certain derivatives have been shown to attenuate the activation of pro-apoptotic proteins such as ERK1/2, BAX, and caspases (-3, -7, -9). [24][25]* Upregulation of Anti-Apoptotic Proteins: Concurrently, they can upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. [24][25]* Modulation of the Akt/FoxO3a Pathway: The Akt/FoxO3a signaling pathway, which plays a crucial role in cell survival and resistance to oxidative stress, can be modulated by these compounds, thereby alleviating neuronal damage. [24][25]* Anti-inflammatory Effects in the CNS: Some benzylideneacetophenone derivatives have shown neuroprotective effects by attenuating the activation of microglia and astrocytes, and by suppressing inflammatory mediators like COX-2 in the brain. [26]

Caption: A key neuroprotective signaling pathway.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells

This in vitro assay is used to model neuronal damage caused by excessive glutamate, a key mechanism in many neurodegenerative diseases. [27][28][29][30]The human neuroblastoma SH-SY5Y cell line is a common model for these studies.

Causality Behind Experimental Choices:

-

SH-SY5Y Cells: These cells, when differentiated, exhibit many characteristics of mature neurons, making them a suitable model for neuroprotective studies.

-

Glutamate: High concentrations of glutamate induce excitotoxicity, primarily through oxidative stress in this cell line, leading to cell death. [27][29]* MTT Assay: As in cytotoxicity testing, the MTT assay is used here to quantify cell viability, providing a measure of the neuroprotective effect of the test compound. [29] Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture SH-SY5Y cells in the appropriate medium. Seed the cells in a 96-well plate at a suitable density and allow them to attach and differentiate if required.

-

Pre-treatment: Pre-treat the cells with various concentrations of the acetophenone derivative for a specified period (e.g., 2-24 hours).

-

Glutamate Exposure: After pre-treatment, expose the cells to a high concentration of glutamate (e.g., 20-60 mM) for 24 hours to induce excitotoxicity. [28][30]Include a control group (no glutamate) and a glutamate-only group.

-

Cell Viability Assessment: After the glutamate exposure, assess cell viability using the MTT assay as described in Section 3.3.

-

Data Analysis: Calculate the percentage of cell viability in the treated groups relative to the control group. A significant increase in viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Section 7: Conclusion and Future Directions

The this compound scaffold and its derivatives, most notably chalcones, represent a highly promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegeneration underscores their therapeutic potential. The versatility of the Claisen-Schmidt condensation and other synthetic methodologies allows for the creation of large libraries of derivatives, facilitating extensive structure-activity relationship studies.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the most potent derivatives to improve their efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Rigorous evaluation of lead compounds in more advanced animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic index.

-

Clinical Translation: The ultimate goal is to translate the most promising candidates into clinical trials for the treatment of human diseases.

The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective therapeutic agents to address a wide range of unmet medical needs.

Section 8: References

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Gallo, M. B., Sarachine, M. J. (2019). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

-

YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis | Request PDF. Retrieved from [Link]

-

PubMed. (2025). Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis. Retrieved from [Link]

-

PubMed. (n.d.). The neuroprotective effects of benzylideneacetophenone derivatives on excitotoxicity and inflammation via phosphorylated Janus tyrosine kinase 2/phosphorylated signal transducer and activator of transcription 3 and mitogen-activated protein K pathways. Retrieved from [Link]

-

YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]

-

PubMed Central. (n.d.). A Comprehensive Review of Aminochalcones. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

-

MDPI. (n.d.). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Retrieved from [Link]

-

East China Normal University. (n.d.). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Retrieved from [Link]

-

ResearchGate. (2025). Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. Retrieved from [Link]

-

PubMed. (n.d.). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Retrieved from [Link]

-

Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. (n.d.). Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives]. Retrieved from [Link]

-

Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. (2025). Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. Retrieved from [Link]

-

PubMed. (n.d.). Neuroprotective effect of benzylideneacetophenone derivative on the MPTP model of neurodegeneration in mice. Retrieved from [Link]

-

PubMed Central. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. Retrieved from [Link]

-

YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

-

ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]

-

nevoLAB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

-

Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. Retrieved from [Link]

-

Consensus. (n.d.). Signaling pathways involved in phytochemical neuroprotection. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 of 4 -aminoacetophenone chalcone derivatives.. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphical representation of calculated IC50 value for the compounds.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values (doses that inhibits 50% of the cell viability) calculated.... Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]